![molecular formula C12H10FN3O4 B3042839 ethyl (E)-2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoate CAS No. 680214-13-5](/img/structure/B3042839.png)
ethyl (E)-2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoate
Overview
Description
Ethyl (E)-2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoate, also known as EFNA, is a chemical compound that has been widely used in scientific research. EFNA belongs to the family of cyanoacrylates, which are known for their ability to rapidly polymerize in the presence of water. This property makes EFNA an attractive candidate for various applications in biomedical research, including drug delivery, tissue engineering, and bioimaging.
Scientific Research Applications
Molecular Structure and Interactions
- Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and its derivatives are notable for their unique molecular interactions. They utilize non-hydrogen bonding interactions such as N⋯π and O⋯π, contributing to their crystal packing and structural properties (Zhang, Wu, & Zhang, 2011).
Chemical Synthesis and Characterization
- The synthesis and structural analysis of similar compounds like ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate have been detailed, providing insights into their molecular configurations and bonding characteristics (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).
Applications in Organic Synthesis
- Related compounds, such as ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates, have been synthesized and used in the creation of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives, showcasing their utility in organic synthesis and molecular diversity (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).
Thermodynamic Properties
- The thermodynamic characteristics of ethyl-2-cyano-3-(furan-2-yl) prop-2-enoate derivatives, which are structurally similar, have been studied, providing insights into their enthalpic properties and stability (Kos, Sobechko, Horak, Sergeev, & Dibrivnyi, 2017).
Crystal Structure Analysis
- Investigations into the crystal structures of nitro derivatives of similar compounds have revealed important aspects of molecular conformation, intermolecular interactions, and lattice energy calculations (Dey, Prakash, Chopra, Vasu, & Srinivas, 2014).
Non-Hydrogen Bond Interactions
- Unique C⋯π interactions of non-hydrogen bond type were identified in related compounds, which are significant for understanding electrostatic interactions in molecular chemistry (Zhang, Tong, Wu, & Zhang, 2012).
properties
IUPAC Name |
ethyl (E)-2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O4/c1-2-20-12(17)8(6-14)7-15-11-5-9(16(18)19)3-4-10(11)13/h3-5,7,15H,2H2,1H3/b8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNLNUUTCPUNBQ-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=CC(=C1)[N+](=O)[O-])F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=C(C=CC(=C1)[N+](=O)[O-])F)/C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (E)-2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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